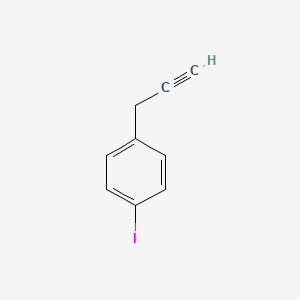![molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0](/img/structure/B1403567.png)
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antiviral Applications
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative and antiviral activities. These compounds, related to nucleoside antibiotics such as toyocamycin and sangivamycin, showed potential biological activity, although their specific effects on cell growth and virus inhibition varied (Swayze et al., 1992). Similar studies focusing on the synthesis and biological evaluation of these derivatives confirmed their potential in antiviral applications, particularly against human cytomegalovirus (HCMV) (Gupta et al., 1989).
Tumor Targeting
Research has shown that certain 6-substituted pyrrolo[2,3-d]pyrimidine derivatives can be used for tumor-targeting. These compounds demonstrate selective cellular uptake via folate receptor α and inhibit de novo purine nucleotide biosynthesis, making them potent inhibitors against specific tumor cells (Wang et al., 2013).
Glycosylation Studies
Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines have been conducted, exploring the formation of regioisomers during the synthesis of compounds like toyocamycin and 7-deazainosine. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Leonard et al., 2009).
Synthesis Methods
Efficient and environmentally friendly methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives have been developed, including a green, Cu-catalyzed method that provides a practical approach to producing these compounds (Wang et al., 2017).
Antitumor Activity
6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been synthesized and shown to have antitumor activity. These compounds selectively inhibit purine biosynthesis and demonstrate selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier, making them effective in inhibiting specific tumor growth (Wang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods provide a foundation for future research and development in this field.
Eigenschaften
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



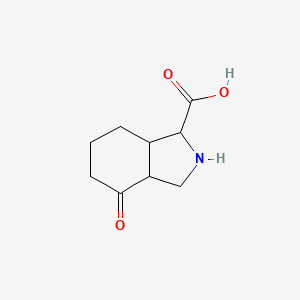
![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)
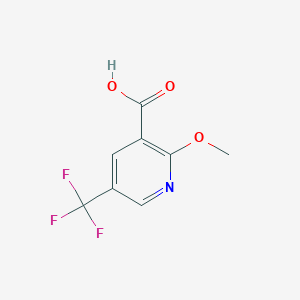
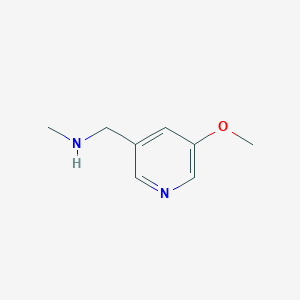
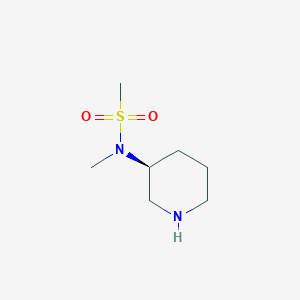
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)
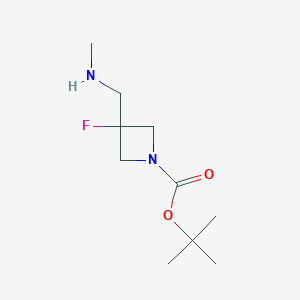
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
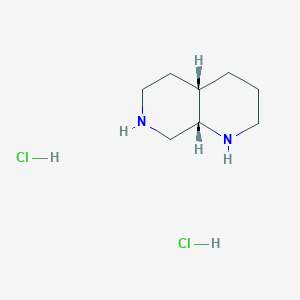
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

